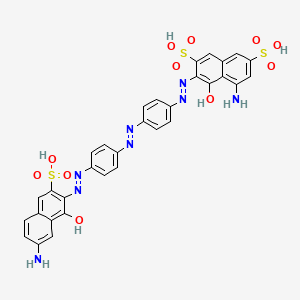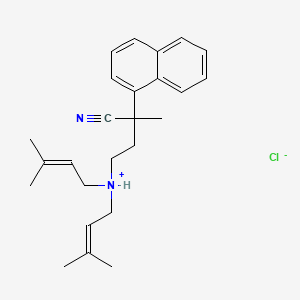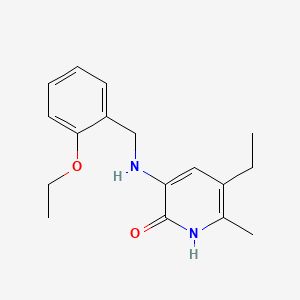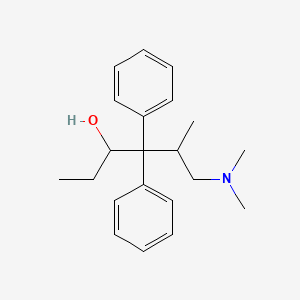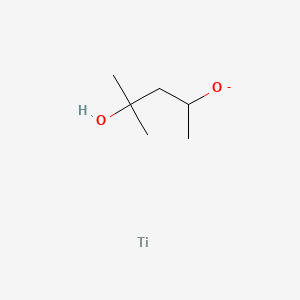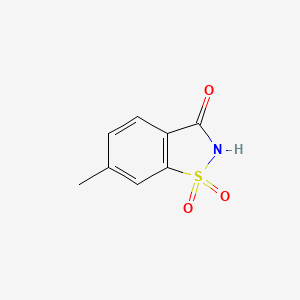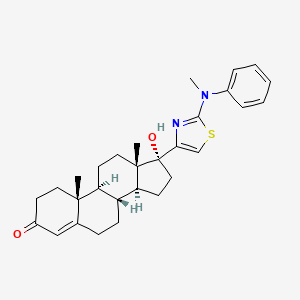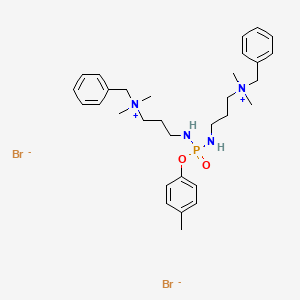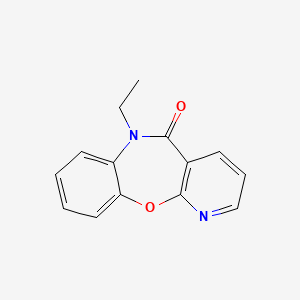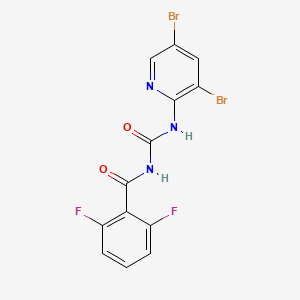
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure substituted with a 3,5-dibromo-2-pyridinyl group and two fluorine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,5-dibromo-2-pyridinyl intermediate: This step involves the bromination of 2-pyridine to introduce bromine atoms at the 3 and 5 positions.
Coupling with benzamide: The 3,5-dibromo-2-pyridinyl intermediate is then coupled with benzamide under specific reaction conditions to form the desired compound. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Introduction of fluorine atoms: The final step involves the introduction of fluorine atoms at the 2 and 6 positions of the benzamide ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the pyridinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro-
- Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-dichloro-
- Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-dimethyl-
Uniqueness
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
64862-24-4 |
|---|---|
Molekularformel |
C13H7Br2F2N3O2 |
Molekulargewicht |
435.02 g/mol |
IUPAC-Name |
N-[(3,5-dibromopyridin-2-yl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C13H7Br2F2N3O2/c14-6-4-7(15)11(18-5-6)19-13(22)20-12(21)10-8(16)2-1-3-9(10)17/h1-5H,(H2,18,19,20,21,22) |
InChI-Schlüssel |
FREOYLPKFHATCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=N2)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


